3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid
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Overview
Description
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid is a synthetic organic compound with the molecular formula C12H21NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is often used in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid typically involves the following steps:
Protection of the Amine Group: The amine group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Azetidine Ring: The protected amine undergoes cyclization to form the azetidine ring.
Introduction of the Propanoic Acid Moiety: The azetidine intermediate is then reacted with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaN3, KCN, DMF
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations of other functional groups. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
3-({1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid): Similar structure but with a cyano group instead of a methyl group.
3-({1-[(Tert-butoxy)carbonyl]-1H-indol-3-yl}propanoic acid): Contains an indole ring instead of an azetidine ring.
3-({1-[(Tert-butoxy)carbonyl]-piperidin-4-yl}propanoic acid): Features a piperidine ring instead of an azetidine ring.
Uniqueness
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid is unique due to its specific combination of the Boc-protected amine, azetidine ring, and propanoic acid moiety. This combination allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,8-13)17-6-5-9(14)15/h5-8H2,1-4H3,(H,14,15) |
InChI Key |
XVHHYIQBYHOTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)OCCC(=O)O |
Origin of Product |
United States |
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